molecular formula C17H15N5O2S B2655039 N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1903883-45-3

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2655039
CAS No.: 1903883-45-3
M. Wt: 353.4
InChI Key: KIZZTBQLGYRPKJ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a thieno[2,3-d]pyrimidin-3(4H)-yl ring, a benzo[d]imidazole ring, and a carboxamide group . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thieno[2,3-d]pyrimidin-3(4H)-yl ring, followed by the introduction of the ethyl linker, the formation of the benzo[d]imidazole ring, and finally the attachment of the carboxamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thieno[2,3-d]pyrimidin-3(4H)-yl ring and the benzo[d]imidazole ring are both aromatic, which means they are planar and have a delocalized π electron system . The carboxamide group is polar and can participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the balance between its polar (carboxamide) and nonpolar (aromatic rings) parts . Its melting and boiling points would depend on factors like the size and shape of the molecule and the types of intermolecular forces it can form.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Thienopyrimidine derivatives have been synthesized and evaluated for antimicrobial activities. The reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate, for example, resulted in the annulation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety in a one-step process. Some derivatives exhibited pronounced antimicrobial activity, highlighting their potential as antimicrobial agents (M. Bhuiyan et al., 2006).

Anticancer and Anti-Inflammatory Agents

Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds were screened for their cyclooxygenase-1/cyclooxygenase-2 inhibitory activities and displayed significant analgesic and anti-inflammatory activities, suggesting their potential in treating related conditions (A. Abu‐Hashem et al., 2020).

DNA Binding and Gene Expression Control

Pyrrole-imidazole (Py-Im) polyamides capable of binding specifically to DNA sequences in the minor groove were investigated. These compounds can control gene expression and are being explored as potential medicinal agents for treating diseases, including cancer. The study of polyamides containing the N-methylpyrrole-2-carboxamide or pyrrole(H) moiety upon binding to DNA provided insights into their binding preference and specificity, which is crucial for their application in medicinal chemistry (Sameer Chavda et al., 2010).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines were synthesized and evaluated for their molluscicidal properties. These compounds were studied for activity against the intermediate host of schistosomiasis, indicating their potential application in controlling this parasitic disease (K. El-bayouki et al., 1988).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a drug, it might interact with a specific protein or enzyme in the body to exert its effects .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being developed as a drug, future research might focus on optimizing its structure to improve its efficacy and reduce any side effects . If it’s being used for some other purpose, the research directions might be different.

Properties

IUPAC Name

N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c1-10-21-16-12(4-7-25-16)17(24)22(10)6-5-18-15(23)11-2-3-13-14(8-11)20-9-19-13/h2-4,7-9H,5-6H2,1H3,(H,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZZTBQLGYRPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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